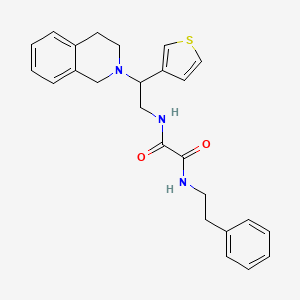
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" is a complex organic molecule featuring an oxalamide backbone, with several substituents, including a dihydroisoquinoline ring, a thiophene ring, and a phenethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" generally involves several key steps:
Formation of the Dihydroisoquinoline Moiety: : This can be achieved via a Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.
Incorporation of the Thiophene Group: : A thiophene derivative is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene and halide precursors.
Construction of the Oxalamide Core: : This involves the reaction of an oxalic acid derivative with amine precursors to form the oxalamide linkage.
Final Assembly: : The final compound is formed by coupling the phenethyl group to the intermediate product using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: While the aforementioned laboratory techniques can be scaled up for industrial production, optimization for large-scale synthesis may involve streamlining steps, improving yields, and reducing costs. Continuous flow chemistry could be employed for better control over reaction conditions and increased safety.
化学反应分析
Types of Reactions: "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can undergo various chemical reactions, including:
Oxidation: : The thiophene and dihydroisoquinoline rings can be oxidized under mild conditions.
Reduction: : Hydrogenation can reduce the dihydroisoquinoline to a tetrahydroisoquinoline.
Substitution: : Nucleophilic substitution can occur at the oxalamide nitrogen atoms or the thiophene ring.
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Reagents like alkyl halides for alkylation, or amines for amidation.
Oxidation: : Products include sulfoxides or sulfones for the thiophene ring.
Reduction: : Leads to saturated analogs like tetrahydroisoquinoline derivatives.
Substitution: : Results in various alkylated or amidated products, depending on the reagents used.
科学研究应用
Chemistry: This compound's structural complexity makes it a valuable target for studies in synthetic organic chemistry, focusing on reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can serve as a lead compound in drug discovery efforts, particularly targeting diseases involving the central nervous system, given its structural similarity to known bioactive molecules.
Industry: Industrially, this compound could find use in materials science, especially in the development of organic electronic materials or as intermediates in the synthesis of more complex molecules.
作用机制
The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. For example, its dihydroisoquinoline moiety could interact with neurotransmitter receptors, while the thiophene ring might bind to protein sites involved in oxidation-reduction processes.
Molecular Targets and Pathways:Neurotransmitter Receptors: : Potential modulation of dopamine, serotonin, or GABA receptors.
Oxidative Stress Pathways: : Interaction with enzymes like cytochrome P450 or NADPH oxidase.
相似化合物的比较
Unique Features: What sets "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" apart is its intricate combination of aromatic and heterocyclic systems, coupled with an oxalamide core. This unique arrangement confers diverse chemical reactivity and biological activity.
List of Similar Compounds:N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenethyloxalamide: : Lacks the thiophene ring, providing a comparison of the impact of heterocycles.
N1-(2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide: : Lacks the dihydroisoquinoline, highlighting the influence of the isoquinoline moiety.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide: : Without the phenethyl group, illustrating its role in overall activity.
属性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(26-13-10-19-6-2-1-3-7-19)25(30)27-16-23(22-12-15-31-18-22)28-14-11-20-8-4-5-9-21(20)17-28/h1-9,12,15,18,23H,10-11,13-14,16-17H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBPCDOIXBXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
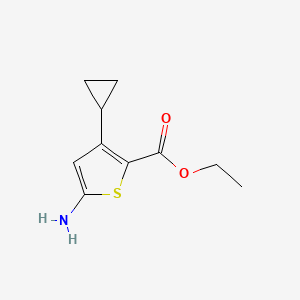
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)
![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)
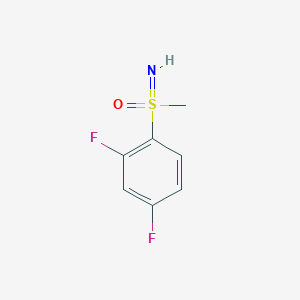
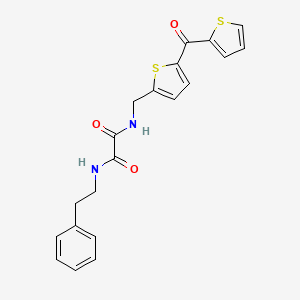
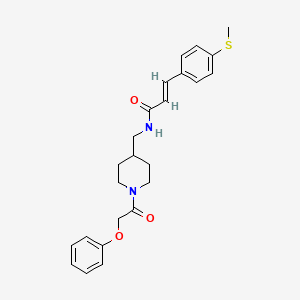
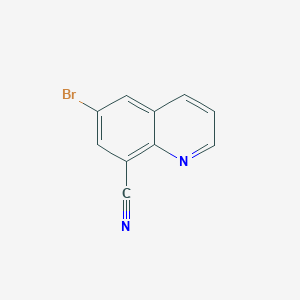
![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)
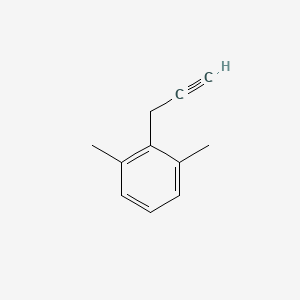
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)
![(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid](/img/structure/B2600139.png)
![[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride](/img/structure/B2600140.png)
![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2600141.png)

